molecular formula C26H31ClFN5O4S B12769660 Adsb-fub-187 CAS No. 1185283-97-9

Adsb-fub-187

Cat. No.: B12769660
CAS No.: 1185283-97-9
M. Wt: 564.1 g/mol
InChI Key: UANJTRHQSBHCID-HSZRJFAPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ADSB-FUB-187 involves several key steps:

    Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving a hydrazine derivative and a suitable ketone or aldehyde.

    Functionalization of the Indazole Ring: The indazole ring is then functionalized with a carboxamide group at the 3-position. This is typically achieved through an amide coupling reaction using a carboxylic acid derivative and an amine.

    Introduction of the Fluorobenzyl Group: The 1-position of the indazole ring is substituted with a fluorobenzyl group via a nucleophilic substitution reaction.

    Attachment of the Cyclopropylsulfonylaminoethyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

ADSB-FUB-187 undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique pharmacological profiles.

Scientific Research Applications

ADSB-FUB-187 has been extensively studied for its applications in several scientific fields:

Mechanism of Action

ADSB-FUB-187 exerts its effects primarily through its agonistic activity at the CB1 receptor. Upon binding to the receptor, it activates the associated G-protein, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP levels. This activation triggers various downstream signaling pathways, resulting in the modulation of neurotransmitter release and other cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ADSB-FUB-187 is unique due to its exceptionally high binding affinity for the CB1 receptor, making it one of the most potent synthetic cannabinoids in its class. While other compounds may have similar structures, the specific functional groups and their positions on the indazole ring contribute to its distinct pharmacological profile .

Properties

CAS No.

1185283-97-9

Molecular Formula

C26H31ClFN5O4S

Molecular Weight

564.1 g/mol

IUPAC Name

7-chloro-N-[(2S)-1-[2-(cyclopropylsulfonylamino)ethylamino]-3,3-dimethyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide

InChI

InChI=1S/C26H31ClFN5O4S/c1-26(2,3)23(25(35)29-13-14-30-38(36,37)18-11-12-18)31-24(34)21-19-5-4-6-20(27)22(19)33(32-21)15-16-7-9-17(28)10-8-16/h4-10,18,23,30H,11-15H2,1-3H3,(H,29,35)(H,31,34)/t23-/m1/s1

InChI Key

UANJTRHQSBHCID-HSZRJFAPSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NCCNS(=O)(=O)C1CC1)NC(=O)C2=NN(C3=C2C=CC=C3Cl)CC4=CC=C(C=C4)F

Canonical SMILES

CC(C)(C)C(C(=O)NCCNS(=O)(=O)C1CC1)NC(=O)C2=NN(C3=C2C=CC=C3Cl)CC4=CC=C(C=C4)F

Origin of Product

United States

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